molecular formula C10H14F3N3O2S B6971982 4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide

4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide

Cat. No.: B6971982
M. Wt: 297.30 g/mol
InChI Key: JGPJSVBWQZNTDM-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide is a synthetic compound characterized by its trifluoromethyl, methoxymethyl, and thiadiazole groups

Properties

IUPAC Name

4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O2S/c1-9(2,10(11,12)13)4-7(17)15-8-14-6(5-18-3)16-19-8/h4-5H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPJSVBWQZNTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1=NC(=NS1)COC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of 4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide generally involves a multi-step synthetic process:

  • Formation of 1,2,4-thiadiazole ring: : A common method starts with the cyclization of appropriate precursors such as thiosemicarbazide and acyl chlorides.

  • Incorporation of trifluoromethyl group: : This can be achieved through nucleophilic substitution using trifluoromethylating agents like trifluoromethyl iodide.

  • Addition of methoxymethyl group: : This typically involves alkylation reactions using suitable reagents like methoxymethyl chloride.

  • Final assembly of the butanamide backbone: : The final step includes coupling of the intermediate products to form the butanamide structure under appropriate conditions, often using condensation reactions.

Industrial Production Methods: On an industrial scale, the preparation method focuses on optimizing the yield and purity. This involves:

  • Catalysts and Solvents: : Utilizing specific catalysts to enhance reaction rates and selectivity.

  • Temperature and Pressure Control: : Precise control over reaction temperatures and pressures to ensure consistent product formation.

  • Purification Processes: : Implementing chromatography and recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide undergoes various chemical reactions:

  • Oxidation: : Can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Possible reduction to amines or alcohols under appropriate conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid.

  • Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: : Using halogenating agents or nucleophiles, depending on the desired modification.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Primary or secondary amines, alcohols.

  • Substitution: : Various substituted thiadiazoles and butanamides.

Scientific Research Applications

4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide has multiple applications:

  • Chemistry: : Used as a reagent in synthetic organic chemistry to form complex molecules.

  • Biology: : Serves as a probe in studying enzyme activity due to its ability to undergo specific reactions.

  • Medicine: : Potential as a therapeutic agent for targeting specific pathways in diseases.

  • Industry: : Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to its electronegativity, while the thiadiazole ring facilitates specific interactions with target molecules. The methoxymethyl group increases solubility and bioavailability.

Comparison with Similar Compounds

Compared to other compounds with trifluoromethyl or thiadiazole groups, 4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide shows:

  • Increased Stability: : Due to the combined presence of trifluoromethyl and thiadiazole groups.

  • Higher Affinity: : Enhanced binding with target molecules compared to similar compounds.

Similar Compounds

  • 4,4,4-trifluoro-N-[3-chloro-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide

  • 4,4,4-trifluoro-N-[3-(ethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide

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